

Application Note: Efficient O-Methylation of Methyl 2-hydroxy-6-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-methoxy-6-methylbenzoate

Cat. No.: B1297912

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the O-methylation of methyl 2-hydroxy-6-methylbenzoate to synthesize **methyl 2-methoxy-6-methylbenzoate**. This procedure is a variation of the Williamson ether synthesis, a fundamental transformation in organic chemistry crucial for the synthesis of aryl ethers, which are common motifs in pharmaceuticals and other bioactive molecules. The protocol employs dimethyl sulfate as the methylating agent and sodium hydroxide as the base, offering a reliable and efficient method for this conversion. This document includes a step-by-step experimental procedure, a summary of quantitative data, characterization of the product, and a workflow diagram for clarity.

Introduction

The methylation of phenolic hydroxyl groups is a critical step in the synthesis of many organic molecules, particularly in the field of drug discovery and development. The resulting methyl ethers often exhibit altered biological activity, improved metabolic stability, and modified pharmacokinetic properties compared to their phenolic precursors. Methyl 2-hydroxy-6-methylbenzoate is a useful building block, and its methylation to **methyl 2-methoxy-6-methylbenzoate** provides a key intermediate for the synthesis of more complex molecular architectures. The procedure described herein is based on the well-established Williamson ether synthesis, which involves the deprotonation of a hydroxyl group to form an alkoxide or

phenoxide, followed by nucleophilic substitution with an alkyl halide or another electrophilic methylating agent.

Reaction Scheme

The overall chemical transformation is depicted below:

Figure 1: General reaction scheme for the methylation of methyl 2-hydroxy-6-methylbenzoate.

Experimental Protocol

This protocol is adapted from established procedures for the methylation of phenolic compounds.

Materials:

- Methyl 2-hydroxy-6-methylbenzoate ($C_9H_{10}O_3$, MW: 166.17 g/mol)[1][2][3]
- Dimethyl sulfate ($(CH_3)_2SO_4$, MW: 126.13 g/mol)
- Sodium hydroxide (NaOH)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Methanol (for recrystallization, if necessary)
- Deionized water

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar

- Dropping funnel
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- pH paper or pH meter

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxy-6-methylbenzoate (1.0 eq.) in a suitable solvent like acetone or THF.
- Base Addition: Add potassium carbonate (K_2CO_3 , 2.0 eq.) or another suitable base to the solution.
- Addition of Methylating Agent: While stirring the suspension, add dimethyl sulfate (1.5 eq.) dropwise at room temperature. An exothermic reaction may be observed.
- Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the solid inorganic salts and wash the filter cake with the reaction solvent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Dissolve the residue in dichloromethane.

- Wash the organic layer successively with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

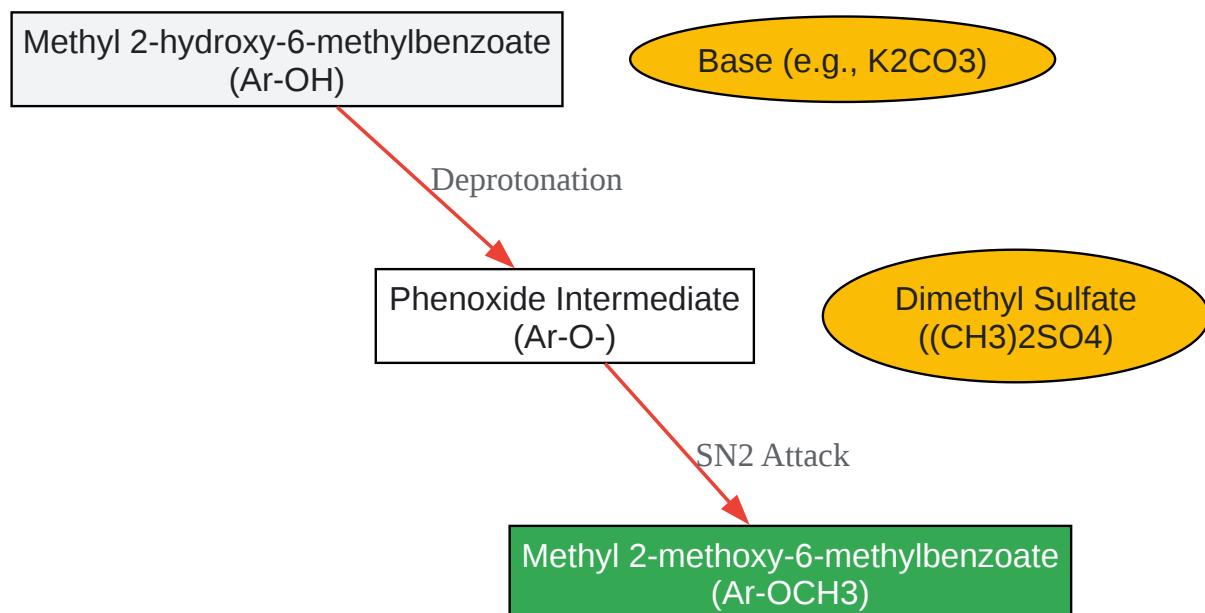
• Purification:

- Filter the drying agent.
- Remove the solvent in vacuo to yield the crude product.
- If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent such as methanol to obtain pure **methyl 2-methoxy-6-methylbenzoate**.

Data Presentation

Parameter	Starting Material	Product
Compound Name	Methyl 2-hydroxy-6-methylbenzoate	Methyl 2-methoxy-6-methylbenzoate
Molecular Formula	$C_9H_{10}O_3$ ^{[1][2][3]}	$C_{10}H_{12}O_3$ ^[4]
Molecular Weight	166.17 g/mol ^{[1][2][3]}	180.20 g/mol ^[4]
CAS Number	33528-09-5 ^{[1][2]}	79383-44-1 ^[4]
Appearance	Powder ^[3]	Colorless to slightly yellow liquid
Boiling Point	Not readily available	246-248 °C ^[5]
Density	Not readily available	1.157 g/mL at 25 °C ^[6]
Refractive Index	Not readily available	1.532-1.534 ^[5]

Characterization of Methyl 2-methoxy-6-methylbenzoate


The final product can be characterized by standard spectroscopic methods:

- ^1H NMR (CDCl_3): Expected signals would include:
 - A singlet for the methyl ester protons (~3.9 ppm).
 - A singlet for the methoxy group protons (~3.8 ppm).
 - A singlet for the aromatic methyl group protons (~2.4 ppm).
 - Aromatic protons in the range of 6.8-7.5 ppm.
- ^{13}C NMR (CDCl_3): Expected signals would include:
 - Carbonyl carbon of the ester (~168 ppm).
 - Aromatic carbons, including the carbon attached to the methoxy group (~158 ppm).
 - Methoxy and methyl ester carbons (~52 and ~56 ppm).
 - Aromatic methyl carbon (~20 ppm).
- IR (neat):
 - Absence of a broad O-H stretching band (present in the starting material around 3200 cm^{-1}).^[7]
 - Presence of a strong C=O stretching band for the ester at ~ 1730 cm^{-1} .
 - C-O stretching bands for the ether and ester groups.
 - C-H stretching bands for aromatic and aliphatic groups.

Workflow and Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the methylation of methyl 2-hydroxy-6-methylbenzoate.

[Click to download full resolution via product page](#)

Caption: Simplified reaction mechanism for the O-methylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-hydroxy-6-methylbenzoate | C9H10O3 | CID 584223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Hydroxy-6-methylbenzoic acid methyl ester | CymitQuimica [cymitquimica.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Methyl 2-methoxybenzoate 99 606-45-1 [sigmaaldrich.com]
- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [Application Note: Efficient O-Methylation of Methyl 2-hydroxy-6-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297912#methylation-of-methyl-2-hydroxy-6-methylbenzoate-procedure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com